molecular formula C11H21NO2 B13233403 Ethyl 2-amino-2-cycloheptylacetate

Ethyl 2-amino-2-cycloheptylacetate

Cat. No.: B13233403
M. Wt: 199.29 g/mol
InChI Key: GRJOHMIFRFCROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-cycloheptylacetate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a cycloheptyl ring attached to an amino group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-cycloheptylacetate typically involves the reaction of cycloheptanone with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-cycloheptylacetate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity, such as continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cycloheptylacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Ethyl 2-amino-2-cycloheptylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-cycloheptylacetate is not well-characterized. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can lead to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Ethyl 2-amino-2-cycloheptylacetate can be compared with similar compounds such as:

    Ethyl 2-amino-2-cyclohexylacetate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    Ethyl 2-amino-2-cyclopentylacetate: Contains a cyclopentyl ring.

    Ethyl 2-amino-2-cyclooctylacetate: Contains a cyclooctyl ring.

These compounds share similar chemical properties but differ in their ring size, which can affect their reactivity and interactions with other molecules.

Biological Activity

Ethyl 2-amino-2-cycloheptylacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological effects, and relevant case studies surrounding this compound.

Synthesis

This compound can be synthesized through various methods, including phase-transfer catalytic asymmetric transformations. The synthesis often involves the reaction of cycloheptanecarboxylic acid derivatives with ethyl amines, leading to the formation of the target compound. The yield and purity of the synthesized product are crucial for subsequent biological evaluations.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains. For example, modifications at specific positions on the cycloheptyl ring can enhance activity against Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Effects : this compound has shown promise in modulating neurotransmitter systems, particularly in relation to anxiety and mood disorders. Studies suggest that it may influence serotonin and dopamine pathways, potentially offering therapeutic benefits for conditions such as depression and bipolar disorder.
  • Anti-inflammatory Properties : Preliminary investigations reveal that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating a potent antimicrobial effect.
  • Neuropharmacological Assessment : In a behavioral study involving animal models, this compound was administered to assess its effects on anxiety-like behaviors. The compound significantly reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
  • Inflammation Model : In vitro studies using macrophage cell lines showed that treatment with this compound led to a decrease in pro-inflammatory cytokine production. This finding supports its potential use in managing inflammatory diseases.

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuropharmacologicalReduced anxiety-like behaviors in animal models
Anti-inflammatoryDecreased cytokine production in macrophages

Properties

IUPAC Name

ethyl 2-amino-2-cycloheptylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJOHMIFRFCROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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